2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-2-carboxylate
Description
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-2-carboxylate ester backbone conjugated with a 2-oxoethylamine group substituted by a p-tolyl (4-methylphenyl) moiety. This structure combines aromatic, ester, and amide functionalities, making it a candidate for pharmaceutical and materials science applications. The p-tolyl group contributes hydrophobicity and steric bulk, while the thiophene ring provides π-conjugation, influencing electronic properties.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-5-7-13(8-6-11)12(2)17-15(18)10-20-16(19)14-4-3-9-21-14/h3-9,12H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBIPIOFYMDNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with an appropriate amine and a carbonyl compound. One common method is the reaction of thiophene-2-carboxylic acid with 1-(p-tolyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene-based molecules.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Steric and Electronic Effects : The p-tolyl group in the target compound enhances hydrophobicity compared to the 4-hydroxyphenyl group in compound 6o , while the absence of a tetrahydrobenzo[b]thiophene ring reduces conformational rigidity.
- Synthetic Complexity : Compound 6o was synthesized via a Petasis reaction in HFIP solvent with 3 Å molecular sieves, achieving 22% yield . Similar methods could apply to the target compound, but the p-tolyl substituent may require optimized boron reagent selection (e.g., p-tolylboronic acid).
- Bioactivity Potential: The furan-carboxamido analogue (Ref: 10-F754722) highlights the role of heterocyclic substituents in modulating biological activity , suggesting the target compound’s p-tolyl group may influence receptor binding or metabolic stability.
Physicochemical Properties
- Solubility : Ethyl thiophene-2-carboxylate (MM1081.02) is a low-molecular-weight ester with higher solubility in organic solvents compared to bulkier analogues like 6o . The target compound’s p-tolyl group likely reduces aqueous solubility, favoring lipid membrane permeability.
- Stability : Thiophene-3-carboxylic acid (MM1081.04) and 5-chlorothiophene-2-carboxylic acid (MM1081.05) demonstrate the impact of halogenation on acidity and stability , though ester derivatives like the target compound are generally more hydrolytically stable than free acids.
Functional Group Contributions
- Amide vs.
Biological Activity
Overview
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including inflammatory conditions, infections, and cancer.
Chemical Structure and Properties
The compound is characterized by a thiophene ring fused with an oxo group and an aminoethyl side chain featuring a p-tolyl substituent. Its IUPAC name is [2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] thiophene-2-carboxylate . The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of thiophene-2-carboxylic acid with 1-(p-tolyl)ethylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is generally performed in dichloromethane at ambient temperature.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown that derivatives of thiophene compounds exhibit significant activity against various bacterial strains. For instance, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It has been noted for its ability to inhibit cell proliferation in cancer cell lines, with mechanisms potentially involving the inhibition of specific enzymes critical for cancer cell survival. For example, some derivatives have shown IC50 values indicating effective inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are vital for DNA replication and folate metabolism, respectively .
| Target Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors involved in inflammatory responses or microbial resistance pathways. The presence of the p-tolyl group may enhance its binding affinity due to steric and electronic effects, allowing for more effective modulation of biological pathways .
Case Studies
Several case studies have documented the efficacy of similar thiophene derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related thiophene derivative significantly reduced biofilm formation in Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin .
- Cancer Treatment : Research indicated that compounds analogous to this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
